(3R)-3-amino-3-(4-nitrophenyl)propanoic acid

Chiral resolution Enantioselective synthesis Peptidomimetics

This (3R)-configured β-amino acid (CAS 501120-99-6) is a validated chiral building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design. Unlike the (3S)-enantiomer or racemic mixtures, the ≥97% enantiopure (R)-form ensures correct peptide conformation and eliminates ambiguous biological data. It serves as a critical negative control in stereospecific enzymatic assays (e.g., phenylalanine ammonia-lyase) and enables systematic SAR exploration around a confirmed Trypanosoma cruzi trans-sialidase inhibitor scaffold. The electron‑withdrawing 4‑nitrophenyl group provides distinct physicochemical advantages. Choose the defined (R)-enantiomer to safeguard synthetic fidelity and experimental reproducibility.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 501120-99-6
Cat. No. B1270038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
CAS501120-99-6
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
InChIKeyJVQPVKJZKRICRR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid CAS 501120-99-6: Procurement-Grade Chiral Beta-Amino Acid Building Block Overview


(3R)-3-amino-3-(4-nitrophenyl)propanoic acid (CAS 501120-99-6), also known as (R)-3-(p-nitrophenyl)-beta-alanine, is a non-proteinogenic, chiral β-amino acid derivative with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . The compound features a (3R)-configured stereocenter, a 4-nitrophenyl substituent, and is characterized by a density of 1.404 g/cm³ and a boiling point of 410.3 °C at 760 mmHg . It is primarily utilized as a chiral building block and intermediate in pharmaceutical research and organic synthesis, particularly for the construction of peptidomimetics and β-peptides, where stereochemical integrity is critical for downstream biological activity .

Why Generic Substitution Fails for (3R)-3-amino-3-(4-nitrophenyl)propanoic acid: The Criticality of Chiral Purity in Beta-Amino Acid Procurement


Substitution of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid with its (3S)-enantiomer (CAS 501030-96-2) or the racemic mixture (CAS 102308-62-3) is not scientifically interchangeable in research and development contexts. The stereochemistry of β-amino acids directly dictates their conformation and, consequently, the three-dimensional structure and biological activity of derived peptides and peptidomimetics [1]. In enzyme-catalyzed reactions, the (S)-enantiomer is a recognized substrate for enzymes like phenylalanine ammonia-lyase, whereas the (R)-enantiomer is not a natural substrate, demonstrating that biological recognition is highly stereospecific [2]. Furthermore, the synthesis of enantiopure pharmaceuticals often mandates the use of a specific enantiomer to avoid unwanted biological effects or to achieve the desired therapeutic activity. Procurement of undefined or racemic mixtures can lead to failed syntheses, ambiguous biological data, and wasted resources, making the verification of chiral purity a non-negotiable specification for procurement decisions.

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid: Quantifiable Differentiation Evidence Against Closest Analogs for Scientific Selection


Chiral Purity and Enantiomeric Excess: The Definitive Advantage Over Racemic and (S)-Enantiomer Sources

The primary, verifiable differentiation of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid (CAS 501120-99-6) lies in its defined stereochemistry and high enantiomeric purity. Unlike the racemic mixture (CAS 102308-62-3) or the (3S)-enantiomer (CAS 501030-96-2), procurement of the (3R)-enantiomer ensures that the chiral center is >97% pure as the (R)-isomer. This is critical for applications requiring stereochemical control, as the (S)-enantiomer is a known substrate for specific enzymes (e.g., phenylalanine ammonia-lyase), whereas the (R)-enantiomer is not [1]. The high purity level is a prerequisite for reproducible results in asymmetric synthesis and medicinal chemistry campaigns .

Chiral resolution Enantioselective synthesis Peptidomimetics

Physicochemical Property Consistency for Synthetic Process Reproducibility

The target compound exhibits well-defined and reproducible physicochemical properties, which are essential for consistent performance in synthetic workflows. The reported density of 1.404 g/cm³ and boiling point of 410.3 °C at 760 mmHg are key parameters for process engineering and purification . While these values are shared with the (S)-enantiomer and racemic mixture due to identical molecular composition, the assurance of batch-to-batch consistency from a reputable vendor minimizes variability in reaction outcomes, a factor often compromised with less rigorously characterized generic alternatives.

Process chemistry Quality control Material specifications

Validated Utility as a Scaffold in Targeted Inhibitor Design

The 3-amino-3-(4-nitrophenyl)propanoic acid core structure has been explicitly utilized as a synthetic scaffold for generating novel inhibitors against Trypanosoma cruzi trans-sialidase (TcTS), a validated drug target for Chagas disease [1]. In this study, a series of phthaloyl derivatives were synthesized and evaluated. While the parent compound itself was not the active entity, its selection over other aryl propionic acid analogs (e.g., 4-ethylphenyl, 4-tolyl) was driven by the electron-withdrawing and steric properties of the 4-nitrophenyl group, which influence binding affinity and molecular docking scores [1]. This demonstrates a research-validated application pathway for this specific β-amino acid framework, providing a strategic advantage for research groups focusing on this target or related enzyme classes.

Medicinal chemistry Enzyme inhibition Molecular docking

Availability and Scale for Advanced Peptide Synthesis Applications

The (3R)-configured compound is a critical precursor for the Fmoc-protected derivative, Fmoc-(R)-3-amino-3-(4-nitrophenyl)propionic acid (CAS 507472-26-6), a specialized building block for solid-phase peptide synthesis (SPPS) [1]. The (R)-enantiomer is specifically required for the synthesis of peptides with defined (R)-β-amino acid residues, which are known to confer enhanced metabolic stability and unique secondary structures compared to their α-amino acid counterparts [2]. Procurement of the unprotected (3R)-compound offers greater synthetic flexibility, allowing researchers to install various protecting groups (e.g., Fmoc, Boc) as needed for their specific synthetic route.

Peptide synthesis Chiral building block Fmoc-protected amino acids

Optimal Application Scenarios for Procuring (3R)-3-amino-3-(4-nitrophenyl)propanoic acid Based on Quantitative Evidence


Enantioselective Synthesis of Peptidomimetics and β-Peptides

This scenario is optimal when the research objective is to synthesize peptides containing a non-natural (R)-β-amino acid residue. The high chiral purity (≥97%) of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid is essential to ensure that the resulting peptide adopts the correct three-dimensional conformation for target binding or biological activity . The compound serves as a versatile starting material for Fmoc- or Boc-protection, enabling its direct use in solid-phase peptide synthesis (SPPS). Procurement of the racemic mixture or the (S)-enantiomer would lead to the production of diastereomeric peptides, confounding biological assays and structure-activity relationship studies.

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For medicinal chemists exploring novel enzyme inhibitors, (3R)-3-amino-3-(4-nitrophenyl)propanoic acid provides a validated core scaffold, as demonstrated by its use in developing inhibitors against Trypanosoma cruzi trans-sialidase [1]. The electron-withdrawing 4-nitrophenyl group is a key differentiator from other 3-amino-3-arylpropionic acids, offering distinct physicochemical and electronic properties that can be leveraged to modulate target engagement. Procurement of this specific compound allows for the systematic exploration of chemical space around a framework with a documented, albeit preliminary, biological rationale.

Process Development and Scale-Up of Chiral Intermediates

This compound is well-suited for process chemistry applications requiring a defined chiral β-amino acid intermediate. Its reproducible physicochemical properties—including a density of 1.404 g/cm³ and a boiling point of 410.3 °C at 760 mmHg—are critical for process engineering calculations . Furthermore, the availability of the compound on a kilogram scale from select vendors supports its transition from discovery research to pilot-scale synthesis, ensuring continuity in the development of more complex pharmaceutical agents .

Biochemical Studies Requiring a Non-Substrate Control

In enzymology studies where 4-nitro-L-phenylalanine (the (S)-enantiomer) is employed as a substrate for enzymes like phenylalanine ammonia-lyase, the (R)-enantiomer serves as a critical negative control [2]. Its inability to act as a substrate for these enzymes allows researchers to confirm the stereospecificity of the enzymatic reaction and to validate assay conditions. Procurement of the pure (R)-enantiomer is therefore mandatory for rigorous experimental design in this context.

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